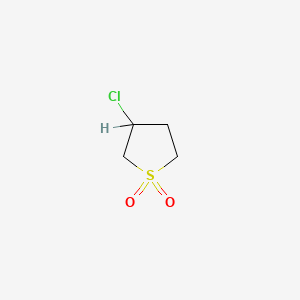
1,3,5-Trifluoro-2,4-dinitrobenzene
Overview
Description
1,3,5-Trifluoro-2,4-dinitrobenzene is an organic compound with the molecular formula C6HF3N2O4. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by nitro groups. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Preparation Methods
1,3,5-Trifluoro-2,4-dinitrobenzene can be synthesized through a nitration reaction of 1,3,5-trifluorobenzene. The reaction involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzene ring . Industrial production methods involve similar nitration processes but are optimized for higher yields and purity .
Chemical Reactions Analysis
1,3,5-Trifluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the compound highly susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing fluorine atoms
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted benzene derivatives and amino compounds .
Scientific Research Applications
1,3,5-Trifluoro-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as a precursor for the synthesis of certain drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,3,5-trifluoro-2,4-dinitrobenzene involves its high reactivity due to the presence of electron-withdrawing nitro and fluorine groups. These groups make the benzene ring highly electrophilic, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles like amines and thiols, leading to the formation of covalent bonds .
Comparison with Similar Compounds
1,3,5-Trifluoro-2,4-dinitrobenzene can be compared with other fluorodinitrobenzene derivatives:
1,3-Difluoro-2,4-dinitrobenzene: Similar in structure but with only two fluorine atoms, leading to slightly different reactivity and applications.
1,5-Difluoro-2,4-dinitrobenzene: Another isomer with different positions of fluorine atoms, affecting its chemical properties and uses.
1,2,3-Trifluoro-4,6-dinitrobenzene: A compound with a different arrangement of fluorine and nitro groups, resulting in unique reactivity and applications
Properties
IUPAC Name |
1,3,5-trifluoro-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQRMFXSRLCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278829 | |
| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-51-8 | |
| Record name | NSC10236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)













